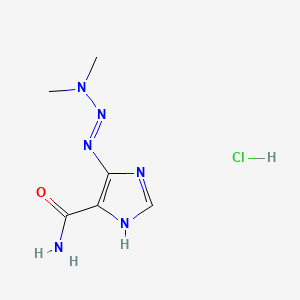
Dacarbazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacarbazine, also known as imidazole carboxamide, is a chemotherapy medication used in the treatment of melanoma and Hodgkin's lymphoma. For Hodgkin's it is often used together with vinblastine, bleomycin, and doxorubicin.
Aplicaciones Científicas De Investigación
Metastatic Melanoma
Dacarbazine is recognized as a standard treatment for metastatic melanoma. It functions by inducing DNA damage through alkylation, leading to cancer cell death. Despite its long-standing use, the effectiveness of dacarbazine alone is often limited, prompting research into combination therapies to enhance outcomes.
- Efficacy Studies : A randomized double-blind study investigated the addition of bosentan to dacarbazine treatment in patients with metastatic melanoma. The results indicated no significant difference in median time to tumor progression between the groups receiving bosentan and placebo alongside dacarbazine .
Hodgkin's Lymphoma
Dacarbazine is also employed in treating advanced Hodgkin's lymphoma, typically in combination with other chemotherapeutic agents such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). This combination therapy has shown improved efficacy compared to dacarbazine alone .
Hyperthermia and Dacarbazine
Recent studies have explored the synergistic effects of hyperthermia combined with dacarbazine on melanoma cell lines. The findings suggest that hyperthermia can enhance the cytotoxic effects of dacarbazine, particularly at specific temperatures and concentrations . This approach may provide a promising avenue for improving treatment responses in drug-resistant melanoma cases.
Nanoparticle Formulations
Due to its poor solubility and short half-life, researchers have developed nanoparticle formulations of dacarbazine for topical delivery. These formulations aim to improve drug stability and bioavailability while minimizing systemic toxicity.
- Topical Nanoparticle Delivery : A study demonstrated that dacarbazine-loaded nanoparticles (DZNP) could be effectively utilized as a topical cream for treating melanoma, enhancing local drug concentration and reducing side effects associated with intravenous administration .
Efficacy in Clinical Trials
In a phase II clinical trial involving patients with chemotherapy-naïve metastatic melanoma treated with dacarbazine, the median survival was reported at eight months, with manageable toxicity profiles primarily consisting of mild nausea .
Therapy-Related Complications
Dacarbazine has been associated with therapy-related complications such as myelodysplastic syndromes when used in combination with other agents like nimustine hydrochloride and vincristine sulfate . Understanding these complications is crucial for optimizing treatment protocols.
Data Table: Summary of Dacarbazine Applications
Propiedades
Número CAS |
17925-90-5 |
|---|---|
Fórmula molecular |
C6H11ClN6O |
Peso molecular |
218.65 |
Nombre IUPAC |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+; |
Clave InChI |
JTLLDOORGJVYPT-ASTDGNLGSA-N |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dacarbazine hydrochloride; Dacarbazine HCl; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















